molecular formula C10H10F2O3 B1375459 Benzyl 2-(difluoromethoxy)acetate CAS No. 1089709-30-7

Benzyl 2-(difluoromethoxy)acetate

Cat. No. B1375459
CAS RN: 1089709-30-7
M. Wt: 216.18 g/mol
InChI Key: RYKKJPDBCIAJIB-UHFFFAOYSA-N
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Description

Benzyl 2-(difluoromethoxy)acetate, also known as Benzyl Difluoromethyl Acetate or BDFA, is an organic compound containing a fluorinated methyl ether moiety. It has a CAS Number of 1089709-30-7 .


Molecular Structure Analysis

The molecular formula of Benzyl 2-(difluoromethoxy)acetate is C10H10F2O3 . Its Inchi Code is 1S/C10H10F2O3/c11-10(12)15-7-9(13)14-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .


Physical And Chemical Properties Analysis

Benzyl 2-(difluoromethoxy)acetate is a liquid at room temperature . It has a molecular weight of 216.18 g/mol . The predicted density is 1.225±0.06 g/cm3 , and the predicted boiling point is

Scientific Research Applications

Synthesis and Evaluation in Pharmaceuticals

  • Benzyl 2-(difluoromethoxy)acetate derivatives have been synthesized and evaluated for their potential in pharmaceutical applications. For instance, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, a related compound, have shown oral antiarrhythmic activity in animal studies, leading to clinical trials for certain derivatives like flecainide acetate (Banitt, Bronn, Coyne, & Schmid, 1977).

Application in Organic Chemistry and Synthesis

  • Benzyl 2-(difluoromethoxy)acetate and related compounds have utility in organic chemistry, particularly in the synthesis of benzyl ethers. For example, 2-Benzyloxy-1-methylpyridinium triflate is used for converting alcohols into benzyl ethers, showcasing the role of related benzylic compounds in chemical synthesis (Poon & Dudley, 2006).

Potential in Imaging and Diagnostic Tools

  • Derivatives of Benzyl 2-(difluoromethoxy)acetate have been explored for use in medical imaging. Radiolabeled acetates, including compounds similar to Benzyl 2-(difluoromethoxy)acetate, show promise in tumor imaging. These compounds, like 2-(4-(2-[18F]fluoroethoxy)benzamido)acetate, have been compared to existing imaging agents, demonstrating satisfactory stability and high radiochemical purity (He et al., 2011).

Catalysis and Chemical Reactions

  • Benzyl 2-(difluoromethoxy)acetate-related compounds are used in catalysis, such as in the synthesis of bimetallic catalysts for environmentally important reactions. These catalysts are applied in various reactions, including the synthesis of benzyl acetate, an example of using benzyl-related compounds in green chemistry approaches (Alshammari, Kalevaru, & Martin, 2016).

properties

IUPAC Name

benzyl 2-(difluoromethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-10(12)15-7-9(13)14-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKKJPDBCIAJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1089709-30-7
Record name benzyl 2-(difluoromethoxy)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl 2-hydroxyacetate (3.2 ml, 22.2 mmol), sodium sulfate (0.63 g, 4.4 mmol), and MeCN (34 ml) were placed in a 100 ml two-necked RBF fitted with a magnetic stirrer, a dropping funnel and a refluxing condenser. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (9.18 ml, 89 mmol) was then added with stirring at 45° C. After addition, the mixture was further stirred for 1 h at this temperature. The reaction mixture was poured into 10% aqueous sodium carbonate and was extracted with diethyl ether, the combined extracts were washed with 10% aqueous sodium carbonate, water, brine, dried over sodium sulfate, and concentrated. The crude material was purified by column chromatography (4:1 Hexanes/EtOAc) to afford the intermediate benzyl 2-(difluoromethoxy)acetate which was dissolved in EtOAc (34 mL). N-Ethyl-N-isopropylpropan-2-amine (0.561 ml, 3.2 mmol) was added and after degassing with nitrogen, palladium on carbon (0.680 g, 0.64 mmol) was added. The reaction was purged with hydrogen and stirred under 50 PSI of hydrogen for 24 hours. The degassed reaction was filtered through a pad of Celite and concentrate to afford the titled product as the amine salt which was used directly for subsequent reaction steps without further purification.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
9.18 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
34 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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